Synthesis of 7-Fluoro-1-methylindolin-2-one
Synthesis of 7-Fluoro-1-methylindolin-2-one
Title : : A Comprehensive Technical Guide
Executive Summary
7-Fluoro-1-methylindolin-2-one (CAS: 875003-44-4)[1] is a highly valued fluorinated heterocyclic building block in modern medicinal chemistry. The strategic placement of a fluorine atom at the C7 position of the indolin-2-one core introduces profound stereoelectronic effects, modulating the basicity of the adjacent nitrogen and enhancing the metabolic stability of the molecule. This scaffold is frequently incorporated into the design of kinase inhibitors, spirooxindoles, and advanced proteolysis targeting chimeras (PROTACs) directed at BCL6 degradation ()[2]. This whitepaper details the mechanistic rationale, scalable synthetic workflows, and self-validating analytical protocols required to synthesize this compound with high regioselectivity and yield.
Retrosynthetic Analysis & Mechanistic Rationale
The most efficient retrosynthetic disconnection for 1-alkylindolin-2-ones relies on the N-alkylation of the corresponding indolin-2-one precursor. For this target, the direct precursor is 7-fluoroindolin-2-one (CAS: 71294-03-6)[3].
Causality in Reagent Selection: The N-H bond of an indolin-2-one is relatively acidic (pKa ~ 14.5) due to the resonance stabilization of the resulting conjugate base (an ambident amide enolate) across the adjacent carbonyl group and the aromatic ring. When designing the alkylation strategy, chemists must balance regioselectivity (N-alkylation vs. O-alkylation) and scalability:
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Aqueous/Phase-Transfer Strategy (Industrial Standard): Utilizing aqueous Sodium Hydroxide ( NaOH ) and Dimethyl Sulfate ( Me2SO4 ) at elevated temperatures (e.g., 120 °C)[4]. The high dielectric constant of water and the hard nucleophilic character of the nitrogen atom in the ambident enolate strongly favor N-alkylation. Furthermore, Me2SO4 is preferred over Methyl Iodide ( MeI ) in aqueous conditions due to its higher boiling point (188 °C), which prevents reagent loss at the elevated temperatures required to overcome the steric hindrance of the C7 fluorine atom.
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Anhydrous Strategy (Laboratory Scale): Utilizing Sodium Hydride ( NaH ) and Methyl Iodide ( MeI ) in anhydrous Tetrahydrofuran (THF). NaH ensures quantitative, irreversible deprotonation. While this provides excellent yields at smaller scales, the use of highly volatile and toxic MeI alongside pyrophoric NaH introduces significant scale-up hazards.
Synthetic Workflow & Reaction Logic
Synthetic workflow and reaction logic for 7-fluoro-1-methylindolin-2-one.
Detailed Experimental Methodologies
Protocol A: Scalable Aqueous N-Methylation Adapted from the validated methodology in [4].
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Preparation: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, suspend 7-fluoroindolin-2-one (1.0 equiv, 0.400 g, 2.65 mmol) in deionized water (10 mL)[4].
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Base Addition: Add 1N aqueous Sodium Hydroxide (1.5 equiv, 3.97 mL, 3.97 mmol) to the suspension[4]. Causality: The 1.5 molar excess ensures complete deprotonation of the substrate while buffering against the acidic byproduct (methyl hydrogen sulfate) generated during the alkylation step.
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Electrophile Addition: Carefully add Dimethyl Sulfate (1.5 equiv, 0.379 mL, 3.97 mmol) dropwise to the stirring mixture[4].
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Thermal Activation: Heat the reaction mixture to 120 °C for 40 minutes[4]. Causality: The elevated temperature is critical to overcome the activation energy barrier imposed by the steric bulk and electron-withdrawing nature of the adjacent C7 fluorine atom, driving the biphasic reaction to completion.
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Quenching & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous sodium chloride (25 mL) to salt out the organic product, then extract with ethyl acetate (3 × 25 mL)[4].
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Purification: Combine the organic phases, wash with saturated aqueous sodium chloride (1 × 25 mL), dry over anhydrous sodium sulfate, and filter through a pad of Celite[4]. Concentrate under reduced pressure and purify the crude residue via silica gel column chromatography (gradient: 0-50% ethyl acetate in hexanes)[4].
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Yield: Concentration of the desired fractions affords 7-fluoro-1-methylindolin-2-one as a yellow solid (approx. 0.3 g, 69% yield)[4].
Protocol B: Anhydrous N-Methylation (Laboratory Scale Alternative)
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Preparation: Dissolve 7-fluoroindolin-2-one (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under an inert argon atmosphere.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 1.2 mmol) in small portions. Stir for 30 minutes. Causality: Cooling to 0 °C controls the exothermic evolution of hydrogen gas and prevents premature degradation of the highly reactive enolate intermediate.
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Alkylation: Add Methyl Iodide (1.5 equiv, 1.5 mmol) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
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Workup: Quench carefully with saturated aqueous ammonium chloride (10 mL) to neutralize residual NaH . Extract with dichloromethane (3 × 15 mL), dry over anhydrous magnesium sulfate, concentrate, and purify via flash chromatography.
Quantitative Data & Optimization
The following table summarizes the operational parameters and outcomes of the two synthetic strategies, providing a clear comparison for process chemists.
| Parameter | Protocol A (Aqueous / Industrial) | Protocol B (Anhydrous / Lab Scale) |
| Base / Solvent | NaOH / H2O | NaH / THF |
| Alkylating Agent | Dimethyl Sulfate ( Me2SO4 ) | Methyl Iodide ( MeI ) |
| Reaction Temperature | 120 °C | 0 °C to 25 °C |
| Reaction Time | 40 minutes | 2 - 4 hours |
| Typical Yield | ~69% | ~85% |
| Scalability & Safety | Excellent (Green solvent, non-pyrophoric) | Poor (Pyrophoric base, toxic volatile MeI ) |
| Regioselectivity (N:O) | > 95:5 | > 98:2 |
Analytical Characterization & Validation
To ensure a self-validating system, the synthesized 7-fluoro-1-methylindolin-2-one must be rigorously characterized. The following analytical signatures confirm both the identity and the regiochemical outcome (N-alkylation vs. O-alkylation) of the product:
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Mass Spectrometry (LC-MS, ESI+): The expected mass-to-charge ratio (m/z) is 166.1 [M+H]⁺ [4], corresponding to the calculated exact mass of C9H8FNO (165.16 g/mol ).
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1H NMR (400 MHz, CDCl3):
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N-CH3 Protons: A distinct, sharp singlet integrating to 3H will appear in the region of δ 3.25 - 3.35 ppm . (Note: An O-methylated byproduct would typically show a methoxy peak further downfield, > δ 3.80 ppm).
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C3-CH2 Protons: The aliphatic methylene protons of the oxindole ring will appear as a singlet integrating to 2H around δ 3.50 - 3.60 ppm .
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Aromatic Protons (C4, C5, C6): A multiplet integrating to 3H in the region of δ 6.90 - 7.10 ppm . The splitting pattern will be complex due to both JHH ortho/meta coupling and JHF coupling (the JHF ortho coupling is typically 8-10 Hz).
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19F NMR (376 MHz, CDCl3): A single peak around δ -135 ppm confirms the preservation of the C7 fluorine atom on the aromatic ring.
References
- Huang, D., Alexander, M. D., Whitefield, B. W., et al. (2023). Heterocyclic compounds as modulators of bcl6 as ligand directed degraders.
